2-Aminoadenosine

Description

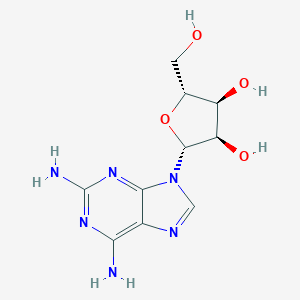

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346570 | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-10-8 | |

| Record name | 2-Aminoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoadenosine, a naturally occurring purine (B94841) nucleoside, has garnered significant interest in the scientific community for its unique structural and functional properties. This technical guide provides a comprehensive overview of the discovery of its core component, the 2,6-diaminopurine (B158960) nucleobase, and details various chemical and enzymatic methods for its synthesis. Furthermore, this document elucidates the key biological role of 2-aminoadenosine as a modulator of adenosine (B11128) signaling, primarily through the inhibition of adenosine kinase. Detailed experimental protocols for pivotal synthesis methods are provided, alongside quantitative data and visual representations of synthetic pathways and biological signaling cascades to facilitate a deeper understanding and application in research and drug development.

Discovery

The foundational discovery leading to the study of 2-aminoadenosine was the identification of its nucleobase, 2,6-diaminopurine (DAP), in 1977. Researchers found that DAP replaces adenine (B156593) in the DNA of the cyanophage S-2L[1]. This novel finding was significant as DAP forms three hydrogen bonds with thymine, in contrast to the two formed by adenine, which enhances the thermal stability of the DNA duplex. While the initial discovery was of the nucleobase within a viral genome, the free nucleoside, 2-aminoadenosine (2,6-diaminopurine riboside), has since been a subject of extensive synthetic and pharmacological investigation.

Chemical and Enzymatic Synthesis

A variety of methods have been developed for the synthesis of 2-aminoadenosine, ranging from traditional chemical routes to more recent enzymatic and postsynthetic strategies.

Chemical Synthesis

A common approach involves the direct glycosylation of 2,6-diaminopurine.

-

Experimental Protocol:

-

A suspension of 2,6-diaminopurine and 2'-deoxy-2-thiouridine in a solution of methanol (B129727) and water is prepared.

-

The mixture is sonicated until the 2'-deoxy-2-thiouridine is fully dissolved.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid mixture is irradiated with UV light.

-

The product, β-2,6-diaminopurine 2'-deoxyriboside, is then purified by analytical HPLC[2].

-

A versatile method for synthesizing 2-aminoadenosine and its derivatives involves the use of 2-amino-6-chloropurine (B14584) riboside as a key intermediate.

-

Experimental Protocol:

-

2-amino-6-chloropurine riboside is reacted with nucleophiles to displace the chloro group. For example, treatment with sodium ethoxide yields 2-amino-6-ethoxypurine riboside, and reaction with methylhydrazine produces 2-amino-N6-amino-N6-methyladenosine[3].

-

To synthesize 2-aminoadenosine, amination of 2-amino-6-chloropurine riboside is performed by treatment with ammonia.

-

A modern and efficient strategy for incorporating 2,6-diaminopurine into oligonucleotides involves a postsynthetic modification approach using a 2-fluoro-6-aminopurine monomer.

-

Experimental Protocol:

-

Oligonucleotides are synthesized using standard solid-phase methods with the incorporation of the 2-fluoro-6-amino-adenosine phosphoramidite.

-

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a standard ammonium (B1175870) hydroxide (B78521) treatment at 60°C for 5 hours. This step also facilitates the displacement of the 2-fluoro group by ammonia, converting the monomer into a 2,6-diaminopurine residue within the oligonucleotide[1].

-

Enzymatic Synthesis

Enzymatic methods offer high specificity and milder reaction conditions for the synthesis of 2-aminoadenosine and its analogs. Nucleoside phosphorylases are key enzymes in this approach.

-

Experimental Protocol:

-

A reaction mixture is prepared containing a purine base (e.g., 2,6-diaminopurine), a ribose or deoxyribose donor (e.g., ribose-1-phosphate), and a suitable nucleoside phosphorylase (e.g., purine nucleoside phosphorylase from E. coli) in a phosphate (B84403) buffer (pH 7.0).

-

The reaction is incubated at a controlled temperature (e.g., 50°C) with shaking.

-

The reaction progress is monitored by HPLC, and upon completion, the enzyme is denatured by heating.

-

The desired nucleoside product is then purified from the reaction mixture[4].

-

Quantitative Data on Synthesis Methods

| Starting Material | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2,6-Diaminopurine & 2'-deoxy-2-thiouridine | Solid-state glycosylation | UV irradiation | 40 h | Ambient | 2-4% | [2] |

| Guanosine (B1672433) (for LNA analogue) | Diazotization, Fluorination | 70% HF-pyridine, tert-butyl nitrite | - | - | Moderate (over 2 steps) | [1] |

| 2-Fluoro-6-aminopurine (in oligonucleotide) | Postsynthetic Amination | 28-30% NH4OH | 5 h | 60 | >80% (conjugation) | [1] |

| 2-Aminoadenosine | Enzymatic Methylation | Diazomethane (B1218177), SnCl2 | 1 min | 50 | 98% (for 2'-O-methylguanosine) | [5] |

| 2,6-Diaminopurine & Ribose-1-phosphate | Enzymatic Synthesis | Purine Nucleoside Phosphorylase | 2 h | 50 | >90% (conversion) | [4] |

Biological Role and Signaling Pathways

2-Aminoadenosine plays a significant role as a modulator of adenosine signaling, primarily by acting as an inhibitor of adenosine kinase (ADK).

Mechanism of Action: Adenosine Kinase Inhibition

Adenosine kinase is a crucial enzyme that regulates intracellular and extracellular adenosine levels by phosphorylating adenosine to adenosine monophosphate (AMP). By inhibiting ADK, 2-aminoadenosine prevents the breakdown of adenosine, leading to an increase in its local concentration. This elevation of adenosine levels is particularly significant in tissues under metabolic stress or inflammation, where adenosine plays a protective role.

Downstream Signaling Pathways

The increased extracellular adenosine resulting from ADK inhibition activates adenosine receptors, primarily the A2A and A2B receptors, which are Gs-protein coupled receptors. Activation of these receptors initiates a downstream signaling cascade.

-

Experimental Protocol for Studying Signaling:

-

Culture relevant cells (e.g., dendritic cells, endothelial cells).

-

Treat cells with 2-aminoadenosine or a specific A2A receptor agonist.

-

Lyse the cells at various time points and prepare protein extracts.

-

Use Western blotting to analyze the phosphorylation status of key signaling proteins like Akt, ERK, and CREB.

-

Measure intracellular cAMP levels using an appropriate assay kit.

-

Analyze cytokine production (e.g., IL-10, IL-12) using ELISA.

-

The activation of A2A receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac)[6]. Both PKA and Epac can act synergistically or independently to mediate the physiological effects of adenosine, which include anti-inflammatory responses, vasodilation, and neurotransmission modulation[6][7][8][9].

Visualizations

Synthesis Workflow

Caption: Generalized workflows for the chemical and enzymatic synthesis of 2-aminoadenosine.

Signaling Pathway

References

- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Valuable Synthetic Intermediate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cAMP effectors PKA and Epac activate endothelial NO synthase through PI3K/Akt pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminoadenosine chemical properties and structure

An In-depth Technical Guide to 2-Aminoadenosine: Chemical Properties and Structure

Introduction

2-Aminoadenosine, also known as 2,6-diaminopurine (B158960) riboside, is a purine (B94841) nucleoside and an analog of the naturally occurring adenosine (B11128).[1][2] Its structure is characterized by the presence of an additional amino group at the C2 position of the purine ring, which distinguishes it from adenosine. This modification allows 2-aminoadenosine to form three hydrogen bonds when base-pairing with thymine (B56734) or uridine, in contrast to the two hydrogen bonds formed by adenine.[3][4] This increased stability makes it a valuable tool in molecular biology and nucleic acid research.[1][5]

In the fields of biochemistry and pharmacology, 2-aminoadenosine serves as a crucial research tool for studying cellular processes, particularly adenosine signaling pathways.[6] It acts as an agonist for adenosine receptors and as a substrate or inhibitor for adenosine kinase, making it relevant for research into cancer, inflammation, immune response, and neurodegenerative diseases.[6][7][8] This document provides a comprehensive overview of its chemical properties, structure, experimental protocols, and its role in biological signaling pathways.

Chemical Structure

2-Aminoadenosine consists of a 2,6-diaminopurine base attached to a ribose sugar moiety via a β-N9-glycosidic bond. The systematic IUPAC name is (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.[2][8] The key structural feature is the amino group at the C2 position of the purine base, in addition to the amino group at the C6 position. This "diamino" configuration is responsible for its enhanced base-pairing strength.

Key Structural Features:

-

Purine Core: A bicyclic aromatic system composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring.

-

Amino Groups: Located at positions C2 and C6 of the purine ring.

-

Ribose Sugar: A five-carbon sugar (pentose) in its furanose form.

-

Glycosidic Bond: Connects the N9 atom of the purine ring to the C1' atom of the ribose sugar.

Chemical and Physical Properties

The physicochemical properties of 2-Aminoadenosine are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [2][8] |

| Synonyms | 2,6-Diaminopurine riboside, 2,6-Diaminonebularine, 2,6-Diaminopurinosine, NSC-7363 | [2][9] |

| CAS Number | 2096-10-8 | [2][6][7] |

| Molecular Formula | C₁₀H₁₄N₆O₄ | [2][6][7] |

| Molecular Weight | 282.26 g/mol | [2][6][7] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 241-243 °C (decomposes) | [1] |

| LogP (XLogP3) | -1.4 | [2] |

| Purity (Typical) | ≥97-99% (by HPLC) | [6][7] |

| Storage Temperature | 0-8 °C | [6] |

Experimental Protocols

Synthesis of 2-Aminoadenosine

A common method for synthesizing 2-Aminoadenosine involves the amination of a protected 2-amino-6-chloropurine (B14584) riboside intermediate.

Methodology: Amination of 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-purine [10]

-

Starting Material: 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-purine.

-

Reaction: The starting material is dissolved in a suitable solvent, such as methanol (B129727) saturated with ammonia (B1221849).

-

Conditions: The reaction mixture is stirred in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for several hours (e.g., 2-4 hours).

-

Work-up: After cooling, the solvent and excess ammonia are removed under reduced pressure.

-

Deprotection: The resulting acetyl-protected 2-aminoadenosine is treated with a base (e.g., sodium methoxide (B1231860) in methanol) to remove the acetyl protecting groups from the ribose sugar.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel to yield pure 2-aminoadenosine.

A more recent, postsynthetic strategy allows for the efficient incorporation of 2,6-diaminopurine into oligonucleotides using a 2-fluoro-6-aminopurine phosphoramidite (B1245037) building block. The 2-fluoro group is subsequently displaced by ammonia during the standard oligonucleotide deprotection step.[3][4][11]

Synthesis workflow for 2-Aminoadenosine.

Purification and Analysis

High-performance liquid chromatography (HPLC) is the standard method for both the purification and purity analysis of 2-Aminoadenosine.

Methodology: HPLC Analysis

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer.

-

Solvent B: Acetonitrile or methanol with 0.1% TFA.

-

-

Gradient: A typical gradient might run from 5% Solvent B to 50% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 279-280 nm.[12]

-

Sample Preparation: The 2-Aminoadenosine sample is dissolved in the mobile phase or a compatible solvent (e.g., water) and filtered before injection.

-

Quantification: Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.

For structural confirmation, Liquid Chromatography-Mass Spectrometry (LCMS) is employed to verify the molecular weight of the purified compound.[3][4]

Biological Activity and Signaling Pathways

2-Aminoadenosine exerts its biological effects primarily by interacting with the components of the adenosine signaling system. It is recognized as an agonist at the four subtypes of G-protein coupled adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[6][13] These receptors are integral to regulating a vast array of physiological processes.[13][14]

-

A₁ and A₃ Receptors: These receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). Their activation by an agonist like 2-aminoadenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][15]

-

A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G-proteins (Gₛ). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[15][16]

The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling cascades, along with other pathways like the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, influence gene expression and cellular functions such as proliferation, inflammation, and neurotransmission.[14][15][16]

Adenosine receptor signaling pathways.

References

- 1. 2-Aminoadenosine | 2096-10-8 [chemicalbook.com]

- 2. 2-Aminoadenosine | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. veeprho.com [veeprho.com]

- 9. 2-Aminoadenosine 2096-10-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 12. 2-Amino-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 13. mdpi.com [mdpi.com]

- 14. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 2-Aminoadenosine in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadenosine, a naturally occurring purine (B94841) nucleoside, has garnered significant attention in the scientific community for its diverse and potent biological activities. As an analog of adenosine (B11128), it interacts with key cellular pathways, offering a unique profile for therapeutic intervention and as a tool for biochemical research. This technical guide provides an in-depth exploration of the biological role of 2-aminoadenosine, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its functions.

Core Biological Functions

2-Aminoadenosine exerts its influence on cellular physiology through several primary mechanisms:

-

Modulation of Adenosine Signaling: As an agonist for adenosine receptors, 2-aminoadenosine can trigger a cascade of downstream signaling events that regulate a wide array of physiological processes, including inflammation, neurotransmission, and cardiovascular function[1]. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), and the affinity of 2-aminoadenosine for each subtype dictates its specific cellular effects.

-

Metabolic Regulation: 2-Aminoadenosine serves as a substrate and inhibitor of adenosine kinase, a crucial enzyme in the purine salvage pathway that phosphorylates adenosine to adenosine monophosphate (AMP)[2][3]. By competing with adenosine, it can modulate intracellular nucleotide pools and cellular energy homeostasis.

-

Incorporation into Nucleic Acids: The triphosphate form of 2-aminoadenosine, 2-aminoadenosine-5'-triphosphate (2-amino-ATP), can be incorporated into RNA during in vitro transcription[4]. This results in modified mRNA, termed "Z-mRNA," which exhibits enhanced translational capacity and reduced immunogenicity, opening new avenues for mRNA-based therapeutics[4]. The corresponding 2,6-diaminopurine (B158960) (DAP) nucleobase can also be found in the DNA of some bacteriophages, where it forms three hydrogen bonds with thymine, leading to increased DNA duplex stability[5][6].

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of 2-aminoadenosine and its derivatives with key cellular components.

Table 1: Binding Affinity (Ki) of 2-Substituted Adenosine Derivatives for Human Adenosine Receptor Subtypes

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| 2-Phenylethylaminoadenosine | >1000 | 22 | >10000 | 310 |

| 2-(2-Phenylethoxy)adenosine | >1000 | 54 | >10000 | 1960 |

| 2-Chloroadenosine | 1.6 | 2.1 | 230 | 3.3 |

| N⁶-Cyclopentyladenosine (CPA) | 0.6 | 320 | 2000 | 35 |

Table 2: Kinetic Parameters of Adenosine Kinase

| Substrate | Km (µM) | Vmax (µmol/min/mg protein) |

| Adenosine | 0.2 - 0.4 | 2.2 |

Signaling Pathways

Activation of A2A and A2B adenosine receptors by agonists such as 2-aminoadenosine initiates a well-defined signaling cascade. This pathway plays a critical role in mediating the anti-inflammatory and immunomodulatory effects of adenosine.

Caption: Adenosine A2A/A2B receptor signaling pathway.

Upon binding of 2-aminoadenosine to A2A or A2B receptors, the associated Gs protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[8][9]. Elevated cAMP levels then lead to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac)[1][5][10]. Both PKA and Epac contribute to the downstream cellular effects, which include the phosphorylation of transcription factors like CREB and the inhibition of the pro-inflammatory NF-κB pathway[1][9]. This ultimately leads to an increased production of the anti-inflammatory cytokine IL-10 and a decreased production of pro-inflammatory cytokines such as IL-12 and TNF-α[1][5].

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized method for determining the binding affinity of a compound like 2-aminoadenosine to adenosine receptors expressed in cell membranes.

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the adenosine receptor subtype of interest.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in a hypotonic lysis buffer and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A2A receptors), and varying concentrations of 2-aminoadenosine.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive competitor).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 2-aminoadenosine concentration.

-

Determine the IC50 value (the concentration of 2-aminoadenosine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Transcription of Z-mRNA

This protocol outlines the synthesis of mRNA containing 2-aminoadenine (Z) in place of adenine.

References

- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 2. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme activities controlling adenosine levels in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Active Adenosine Kinase Enzyme [novocib.com]

2-Aminoadenosine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Adenosine (B11128) Analog for Drug Discovery and Development

Introduction

2-Aminoadenosine, a nucleoside analog of adenosine, has garnered significant interest within the scientific community for its potential as a pharmacological tool and a therapeutic agent. Structurally differentiated by an amino group at the 2-position of the purine (B94841) ring, this modification profoundly influences its binding affinity and functional activity at the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This technical guide provides a comprehensive overview of 2-aminoadenosine, consolidating its chemical properties, mechanism of action, and experimental evaluation for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Aminoadenosine, also known as 2,6-diaminopurine (B158960) riboside, is a purine nucleoside with the molecular formula C₁₀H₁₄N₆O₄ and a molecular weight of 282.26 g/mol .[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Aminoadenosine

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₄N₆O₄ | [1][2] |

| Molecular Weight | 282.26 g/mol | [1][2] |

| CAS Number | 2096-10-8 | [1][2] |

| Appearance | White to Off-White Powder | |

| Melting Point | 241-243°C (decomposes) | |

| Solubility | Slightly soluble in aqueous acid (heated, sonicated), DMSO (sonicated), and ethanol. | |

| Canonical SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)N | [1][2] |

| InChI Key | ZDTFMPXQUSBYRL-UUOKFMHZSA-N | [1][2] |

Mechanism of Action as an Adenosine Analog

As an analog of adenosine, 2-aminoadenosine exerts its biological effects by interacting with adenosine receptors. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes. The four subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades.

-

A₁ and A₃ Receptors: These are typically coupled to inhibitory G proteins (Gᵢ/ₒ). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂ₐ and A₂ₑ Receptors: These receptors are primarily coupled to stimulatory G proteins (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

The amino group at the 2-position of 2-aminoadenenosine can alter its binding affinity and selectivity for these receptor subtypes compared to the endogenous ligand, adenosine. This makes it a valuable tool for dissecting the specific roles of each receptor subtype in various physiological and pathological conditions.

Quantitative Data: Receptor Binding Affinity and Functional Potency

A comprehensive understanding of a nucleoside analog's pharmacological profile requires quantitative data on its interaction with its target receptors. The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of 2-aminoadenosine at the four human adenosine receptor subtypes. It is important to note that specific values can vary depending on the experimental conditions, such as the cell line and radioligand used.

Table 2: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of 2-Aminoadenosine at Human Adenosine Receptors

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |

| A₁ | Data not available in searched literature | Data not available in searched literature |

| A₂ₐ | Data not available in searched literature | Data not available in searched literature |

| A₂ₑ | Data not available in searched literature | Data not available in searched literature |

| A₃ | Data not available in searched literature | Data not available in searched literature |

Note: The table is currently populated with "Data not available in searched literature" as specific Ki and EC50 values for 2-aminoadenosine at all four receptor subtypes were not found in the provided search results. This highlights a significant gap in the publicly available data for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of any pharmacological agent. The following sections provide detailed methodologies for key experiments used to evaluate 2-aminoadenosine.

Synthesis and Purification of 2-Aminoadenosine

A common method for the synthesis of 2-aminoadenosine involves the amination of a protected 2-amino-6-chloropurine (B14584) riboside derivative.[3]

Protocol 1: Synthesis of 2-Aminoadenosine

-

Starting Material: 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine.

-

Amination: Dissolve the starting material in a suitable solvent (e.g., dioxane) and treat with a solution of ammonia (B1221849) in methanol. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Deprotection: Following amination, the acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol.

-

Purification: The crude 2-aminoadenosine is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline powder. High-performance liquid chromatography (HPLC) can also be employed for purification.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of 2-aminoadenosine for each of the adenosine receptor subtypes. The principle involves the competition between unlabeled 2-aminoadenosine and a radiolabeled ligand for binding to the receptor.

Protocol 2: Radioligand Displacement Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK-293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, [¹²⁵I]-AB-MECA for A₃) and increasing concentrations of unlabeled 2-aminoadenosine.

-

Separation: After incubation to reach equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of 2-aminoadenosine that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of 2-aminoadenosine at Gₛ- and Gᵢ-coupled adenosine receptors by quantifying changes in intracellular cAMP levels.

Protocol 3: cAMP Functional Assay

-

Cell Culture: Culture cells expressing the adenosine receptor subtype of interest in a suitable medium.

-

Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gᵢ-coupled receptors (A₁ and A₃), stimulate the cells with forskolin (B1673556) to elevate basal cAMP levels. Then, treat the cells with increasing concentrations of 2-aminoadenosine. For Gₛ-coupled receptors (A₂ₐ and A₂ₑ), treat the cells directly with increasing concentrations of 2-aminoadenosine.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration as a function of the 2-aminoadenosine concentration to generate a dose-response curve. Determine the EC₅₀ value (the concentration of 2-aminoadenosine that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used to study 2-aminoadenosine.

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways activated by Gₛ- and Gᵢ-coupled adenosine receptors.

Caption: Gₛ-coupled adenosine receptor signaling pathway.

Caption: Gᵢ-coupled adenosine receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand displacement binding assay.

Caption: Workflow for a radioligand displacement binding assay.

Conclusion

2-Aminoadenosine stands as a crucial molecule in the study of purinergic signaling. Its unique structural modification offers a valuable probe to explore the intricacies of adenosine receptor pharmacology. This technical guide has provided a foundational understanding of its chemical properties, mechanism of action, and the experimental methodologies required for its comprehensive evaluation. Further research to fill the existing gaps in quantitative binding and functional data across all adenosine receptor subtypes is warranted to fully elucidate its therapeutic potential and solidify its role as an indispensable tool in drug discovery and development.

References

- 1. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoadenosine | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on 2-Aminoadenosine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoadenosine, a synthetic analog of adenosine (B11128), serves as a valuable tool in dissecting the complex signaling networks governed by adenosine receptors. As an agonist at these G-protein coupled receptors (GPCRs), 2-aminoadenosine holds the potential to modulate a myriad of physiological processes, making it a compound of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the signaling pathways associated with 2-aminoadenosine, detailing its interaction with the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). The guide includes a summary of the canonical signaling cascades, detailed experimental protocols for studying ligand-receptor interactions, and visual representations of the key pathways to facilitate a deeper understanding of 2-aminoadenosine's mechanism of action. While specific quantitative binding and functional data for 2-aminoadenosine are not extensively available in the public domain, this guide presents the established signaling frameworks for adenosine receptors, which 2-aminoadenosine is presumed to activate.

Introduction to 2-Aminoadenosine

2-Aminoadenosine is a purine (B94841) nucleoside analog characterized by an amino group at the 2-position of the adenine (B156593) base. This structural modification distinguishes it from its endogenous counterpart, adenosine, and influences its binding affinity and efficacy at adenosine receptors.[1] Its ability to interact with and activate these receptors makes it a useful pharmacological probe for investigating the roles of adenosine signaling in various physiological and pathological conditions, including inflammation, neurotransmission, and cardiovascular function.[2]

Adenosine Receptor Subtypes and General Signaling Paradigms

2-Aminoadenosine is expected to exert its effects through the four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are all G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary signaling pathways for each subtype are summarized below.

| Receptor Subtype | G-Protein Coupling | Primary Effector | Second Messenger |

| A₁ | Gαi/o | Adenylyl Cyclase (inhibition) | ↓ cAMP |

| A₂A | Gαs/olf | Adenylyl Cyclase (stimulation) | ↑ cAMP |

| A₂B | Gαs, Gαq | Adenylyl Cyclase (stimulation), Phospholipase C (stimulation) | ↑ cAMP, ↑ IP₃ and DAG |

| A₃ | Gαi/o, Gαq | Adenylyl Cyclase (inhibition), Phospholipase C (stimulation) | ↓ cAMP, ↑ IP₃ and DAG |

This table summarizes the canonical G-protein coupling and primary second messenger systems for each adenosine receptor subtype.

Detailed Signaling Pathways

The activation of adenosine receptors by agonists such as 2-aminoadenosine leads to the modulation of various downstream signaling pathways beyond the primary second messengers. These pathways ultimately regulate cellular function.

A₁ Adenosine Receptor Signaling

Activation of the A₁ receptor, primarily coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibit N-type calcium channels. A₁ receptor activation can also influence the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

A₁ Receptor Signaling Pathway

A₂A Adenosine Receptor Signaling

The A₂A receptor is predominantly coupled to Gαs/olf proteins.[5] Agonist binding stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The A₂A receptor has also been shown to signal through cAMP-independent pathways, influencing the MAPK/ERK cascade.[6]

A₂A Receptor Signaling Pathway

A₂B Adenosine Receptor Signaling

The A₂B receptor is unique in its ability to couple to both Gαs and Gαq proteins.[5] Coupling to Gαs leads to the stimulation of adenylyl cyclase and increased cAMP, similar to the A₂A receptor. In contrast, coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[7]

A₂B Receptor Signaling Pathway

A₃ Adenosine Receptor Signaling

Similar to the A₁ receptor, the A₃ receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8] In certain cell types, the A₃ receptor can also couple to Gαq, activating the PLC pathway and leading to increases in intracellular calcium and PKC activation.[9][10] A₃ receptor activation has also been linked to the modulation of the MAPK/ERK and PI3K/Akt pathways.[11]

A₃ Receptor Signaling Pathway

Experimental Protocols

To characterize the interaction of 2-aminoadenosine with adenosine receptors, standardized in vitro assays are employed. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of 2-aminoadenosine for a specific adenosine receptor subtype (e.g., A₁).

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO-K1 or HEK-293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁ receptors).[12][13]

-

Non-labeled competing ligand (2-aminoadenosine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl.[14]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

-

50 µL of various concentrations of the competing ligand (2-aminoadenosine).

-

50 µL of the radioligand at a concentration near its Kd (e.g., 1-2 nM [³H]DPCPX).[14]

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Dual Actions of A2A and A3 Adenosine Receptor Ligand Prevents Obstruction-Induced Kidney Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways | MDPI [mdpi.com]

- 9. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. d-nb.info [d-nb.info]

- 14. resources.revvity.com [resources.revvity.com]

2-Aminoadenosine in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-aminoadenosine, a critical purine (B94841) nucleoside analogue, and its function within the intricate framework of purinergic signaling. We delve into its chemical properties, binding affinities for adenosine (B11128) receptor subtypes, and its modulatory roles in key physiological systems. This document summarizes quantitative pharmacological data, provides detailed experimental methodologies for its characterization, and visualizes the complex signaling pathways and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic innovation targeting the purinergic system.

Introduction to Purinergic Signaling and 2-Aminoadenosine

Purinergic signaling is a ubiquitous and evolutionarily ancient form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine. These molecules act as signaling ligands by binding to specific purinergic receptors, thereby regulating a vast array of physiological processes.[1] Adenosine, a key player in this system, exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] These receptors are widely distributed throughout the body and are involved in the modulation of cardiovascular, nervous, and immune system functions.

2-Aminoadenosine (2-amino-9-β-D-ribofuranosyladenine) is a naturally occurring adenosine analogue characterized by an amino group at the 2-position of the purine ring. This structural modification confers distinct pharmacological properties, making it a valuable tool for studying purinergic signaling and a lead compound for drug discovery. Its ability to selectively interact with adenosine receptors allows for the dissection of specific signaling pathways and the exploration of their therapeutic potential in various disease states. This guide will focus on the function of 2-aminoadenosine as a modulator of purinergic signaling, with a particular emphasis on its interaction with adenosine receptors.

Physicochemical Properties of 2-Aminoadenosine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₆O₄ | [3] |

| Molecular Weight | 282.26 g/mol | |

| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water |

Interaction with Adenosine Receptors: Quantitative Analysis

2-Aminoadenosine exhibits differential affinity and efficacy at the four adenosine receptor subtypes. The following tables summarize the available quantitative data on its binding affinity (Ki) and functional potency (EC50). It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Table 3.1: Binding Affinities (Ki) of 2-Aminoadenosine for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |

| A1 | >10,000 | [³H]DPCPX | CHO cells | |

| A2A | 1,500 | [³H]CGS 21680 | CHO cells | |

| A2B | >10,000 | [³H]DPCPX | CHO cells | |

| A3 | 2,500 | [¹²⁵I]AB-MECA | CHO cells |

Note: Data for 2-aminoadenosine is limited. The values presented are compiled from various sources and may not be directly comparable.

Table 3.2: Functional Potency (EC50) of 2-Aminoadenosine at Human Adenosine Receptors

| Receptor Subtype | Functional Assay | EC50 (nM) | Cell Type | Reference |

| A1 | cAMP Inhibition | >10,000 | CHO cells | |

| A2A | cAMP Accumulation | 800 | HEK-293 cells | |

| A2B | cAMP Accumulation | >10,000 | HEK-293 cells | |

| A3 | cAMP Inhibition | >10,000 | CHO cells |

Note: As with Ki values, EC50 data for 2-aminoadenosine is not extensively reported. The presented data is indicative of its general activity profile.

Signaling Pathways Modulated by 2-Aminoadenosine

The primary mechanism of action of 2-aminoadenosine involves the activation of adenosine receptors, which are coupled to heterotrimeric G proteins. The A2A and A2B receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] In contrast, A1 and A3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

The signaling cascade initiated by 2-aminoadenosine, particularly through the A2A receptor, is pivotal in its physiological effects.

Physiological Functions and Therapeutic Implications

The modulation of purinergic signaling by 2-aminoadenosine has significant implications for various physiological systems.

Cardiovascular System

Adenosine plays a crucial role in cardiovascular homeostasis, regulating heart rate, contractility, and coronary blood flow.[4] Activation of A2A receptors by agonists like 2-aminoadenosine leads to vasodilation, which can be beneficial in conditions of ischemia.[5] This vasodilatory effect is primarily mediated by the cAMP-PKA pathway in vascular smooth muscle cells.

Nervous System

In the central nervous system (CNS), adenosine is a key neuromodulator.[2] A1 receptors are predominantly inhibitory, while A2A receptors are generally excitatory. 2-Aminoadenosine, through its interaction with these receptors, can influence neurotransmitter release and neuronal excitability. There is growing interest in the neuroprotective effects of adenosine receptor modulation in conditions like Parkinson's disease and stroke.[2][6]

Immune System and Inflammation

Extracellular adenosine is a potent endogenous anti-inflammatory molecule.[7][8] The activation of A2A receptors on immune cells, such as neutrophils and macrophages, generally suppresses pro-inflammatory responses.[7][9] This includes the inhibition of cytokine production and leukocyte recruitment. 2-Aminoadenosine, by activating A2A receptors, can therefore attenuate inflammatory processes.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of 2-aminoadenosine's function. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 2-aminoadenosine for adenosine receptors.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A2A receptors), and a range of concentrations of unlabeled 2-aminoadenosine.

-

Incubation: Incubate the plate at a defined temperature for a specific time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound radioligand from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 2-aminoadenosine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of 2-aminoadenosine to stimulate or inhibit adenylyl cyclase activity, thereby determining its efficacy (EC50) at Gs- or Gi/o-coupled receptors.

Detailed Steps:

-

Cell Culture: Culture a suitable cell line stably or transiently expressing the adenosine receptor of interest in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of 2-aminoadenosine to the cells and incubate for a defined period. For Gi-coupled receptors, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is required to measure the inhibition of cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[10]

-

Data Analysis: Plot the cAMP concentration against the log concentration of 2-aminoadenosine to generate a dose-response curve and determine the EC50 value.

Conclusion

2-Aminoadenosine serves as a valuable pharmacological tool for elucidating the complexities of purinergic signaling. Its interactions with adenosine receptors, particularly the A2A subtype, highlight its potential as a modulator of cardiovascular, neural, and immune functions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of 2-aminoadenosine and other purinergic ligands. Future research should focus on obtaining more comprehensive pharmacological data for 2-aminoadenosine across all receptor subtypes and in various preclinical models of disease to fully realize its therapeutic potential.

References

- 1. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways [mdpi.com]

- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoadenosine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective adenosine-activated signal transduction pathway involves activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The immunomodulatory function of adenosine in sepsis [frontiersin.org]

- 9. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

enzymatic synthesis of 2-Aminoadenosine

An In-depth Technical Guide to the Enzymatic Synthesis of 2-Aminoadenosine

Introduction

2-Aminoadenosine, also known as 2,6-diaminopurine (B158960) riboside, is a purine (B94841) nucleoside analogue of adenosine. Its structural distinction, an additional amino group at the C2 position of the purine ring, allows it to form three hydrogen bonds with thymine (B56734) or uridine (B1682114), in contrast to the two bonds formed by adenosine. This modification confers increased thermal stability to nucleic acid duplexes, making 2-aminoadenosine and its derivatives valuable tools in molecular biology, diagnostics, and the development of therapeutic agents. While chemical synthesis routes exist, they often involve harsh conditions, toxic reagents, and complex protection/deprotection steps. Enzymatic synthesis offers a compelling alternative, providing high specificity, mild reaction conditions, and an environmentally benign footprint. This guide provides a detailed overview of the core enzymatic strategies for synthesizing 2-Aminoadenosine, tailored for researchers, scientists, and drug development professionals.

Core Enzymatic Synthesis Strategies

The most prevalent and efficient enzymatic method for producing 2-Aminoadenosine is transglycosylation, a process catalyzed by nucleoside phosphorylases (NPs). This reaction can be performed using either isolated enzymes or whole-cell biocatalysts.

Transglycosylation via Nucleoside Phosphorylases (NPs)

Transglycosylation is an enzyme-catalyzed transfer of a glycosyl group from a donor nucleoside to an acceptor nucleobase.[1] The reaction is a two-step, reversible process mediated by one or more nucleoside phosphorylases.[2]

-

Step 1: Phosphorolysis of Donor Nucleoside: A purine or pyrimidine (B1678525) nucleoside phosphorylase cleaves the N-glycosidic bond of a donor nucleoside in the presence of inorganic phosphate (B84403) (Pi), generating α-D-ribose-1-phosphate (R1P) and the corresponding free base.[2][3]

-

Step 2: Synthesis of Product Nucleoside: A purine nucleoside phosphorylase (PNP) then catalyzes the reaction between the R1P intermediate and the acceptor base, 2,6-diaminopurine (DAP), to form 2-Aminoadenosine.[4]

The overall equilibrium for purine nucleosides favors synthesis, making this a highly effective route.[1] The synthesis of a purine nucleoside (2-Aminoadenosine) from a pyrimidine donor (e.g., uridine or thymidine) requires the concerted action of both a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP).[2][4]

Whole-Cell Biocatalysis

To streamline the process and reduce costs associated with enzyme purification, whole microbial cells engineered to overexpress the required nucleoside phosphorylases are used as biocatalysts.[5][6] Strains of Escherichia coli are commonly engineered to co-express both PNP and PyNP, creating a self-contained catalytic system.[4]

Advantages of Whole-Cell Systems:

-

Cost-Effective: Eliminates the need for expensive and time-consuming enzyme purification.[7]

-

Cofactor Regeneration: The cellular machinery inherently provides and regenerates any necessary cofactors.[5]

-

Enzyme Stability: The cellular environment can protect enzymes from degradation, potentially increasing their operational stability.[7]

-

Simplified Process: The entire multi-enzyme cascade is contained within a single catalyst, simplifying the reaction setup and downstream processing.[6]

Data Presentation

Quantitative data from various enzymatic synthesis approaches are summarized below for clear comparison.

Table 1: Comparison of Enzymatic Synthesis Conditions for 2-Aminoadenosine and Related Nucleosides

| Catalyst System | Enzyme(s) | Acceptor Base | Sugar Donor | Temp (°C) | pH | Conversion Yield | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|---|---|

| Recombinant E. coli Cells | PNP & PyNP co-expressed | 2,6-Diaminopurine (DAP) | Uridine or Thymidine | 50°C | 7.5 | >90% | 2 | [4] |

| Cell Lysate | Nucleoside Phosphorylase | 2,6-Diaminopurine (DAP) | Uridine | 60°C | 7.0 | Not specified | 5 | [8] |

| Purified Enzymes (PNP, UP) | PNP, UP | 2-Chloropurine derivatives | Arabinofuranosyluracil (Ara-U) | 50°C | 7.0 | ~70-85% | 2-6 |[9] |

Note: Data for related purine nucleosides are included to illustrate the versatility of the enzymatic transglycosylation method.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of 2-Aminoadenosine

This protocol is based on the use of recombinant E. coli cells co-expressing purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP).[4]

1. Biocatalyst Preparation:

- Transform E. coli (e.g., strain BL21(DE3)) with plasmids containing the genes for PNP and PyNP.

- Culture the recombinant cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding a suitable inducer, such as lactose (B1674315) (at a final concentration of >0.5 mmol/L) or IPTG.[4]

- Continue cultivation for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to allow for protein expression.

- Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

- Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.5) and resuspend to create a concentrated cell slurry. These cells can be used directly or stored frozen.

2. Enzymatic Reaction:

- Prepare the reaction mixture in a thermostatically controlled vessel at 50°C. The mixture should contain:

- 2,6-Diaminopurine (DAP): 30 mmol/L

- Uridine (or Thymidine): 30 mmol/L

- Potassium Phosphate Buffer: 50 mM, pH 7.5

- Initiate the reaction by adding the prepared recombinant bacterial cells as the catalyst (e.g., 0.5% of the total reaction volume).[4]

- Maintain the reaction at 50°C with gentle stirring.

3. Reaction Monitoring and Product Recovery:

- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

- Once the conversion of DAP to 2-Aminoadenosine exceeds 90% (typically within 2 hours), terminate the reaction by heating to 100°C for 10 minutes to denature the enzymes and precipitate proteins.[4]

- Remove the cell debris and precipitated proteins by centrifugation (e.g., 10,000 x g for 30 min).

- The supernatant contains the product, 2-Aminoadenosine. Purify the product from the remaining substrates and byproducts using techniques such as crystallization or column chromatography.

Protocol 2: Synthesis of 2-Aminoadenosine using Cell Lysate

This protocol uses a crude cell lysate as the enzyme source.[8]

1. Enzyme Preparation:

- Culture a microorganism known to possess high nucleoside phosphorylase activity (e.g., a suitable Bacillus or recombinant E. coli strain).

- Harvest and wash the cells as described in Protocol 1.

- Resuspend the cells in a lysis buffer (e.g., 30 mM potassium phosphate buffer, pH 7.0) and lyse the cells using sonication or a French press.

- Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the crude cell lysate containing the enzymes.

2. Enzymatic Reaction:

- Prepare the substrate solution in a vessel thermostatically controlled at 60°C:

- Uridine: 15 mM

- 2,6-Diaminopurine: 5 mM

- Potassium Phosphate Buffer: 30 mM, pH 7.0

- Add the cell lysate to the substrate solution (e.g., 12 units of enzyme activity per ml of reaction volume).[8]

- Incubate the reaction for 5 hours at 60°C.

3. Product Recovery:

- Terminate the reaction by filtering the mixture through an ultrafiltration membrane (e.g., 3000 Da cutoff) to remove the enzymes.[8]

- The filtrate containing 2-Aminoadenosine can then be purified by chromatography or crystallization.

Mandatory Visualizations

Caption: Enzymatic Transglycosylation Pathway for 2-Aminoadenosine Synthesis.

Caption: Experimental Workflow for Whole-Cell Biocatalytic Synthesis.

Natural Biosynthesis of 2-Aminoadenine

Recent research has elucidated the natural biosynthetic pathway of 2-aminoadenine (the nucleobase, denoted as 'Z') in the genome of Cyanophage S-2L.[10] This phage completely replaces adenine (B156593) with 2-aminoadenine in its DNA.[11][12] The key enzyme identified in this pathway is a homolog of succinoadenylate synthase (PurA), named PurZ. This discovery reveals a third purine biosynthetic pathway and demonstrates that new bases can be enzymatically incorporated into genetic material.[10]

Caption: Natural Biosynthesis and Incorporation of 2-Aminoadenine (Z) in Phage DNA.

Conclusion

The , primarily through transglycosylation catalyzed by nucleoside phosphorylases, represents a highly efficient, specific, and environmentally sustainable alternative to traditional chemical methods. The use of whole-cell biocatalysts further enhances the industrial viability of this approach by simplifying the process and reducing production costs. For researchers and drug development professionals, these robust biocatalytic platforms provide accessible routes to 2-Aminoadenosine and its derivatives, paving the way for further exploration of their therapeutic and diagnostic potential.

References

- 1. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminoadenosine | 2096-10-8 [chemicalbook.com]

- 9. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminoadenine is an adenine substituting for a base in S-2L cyanophage DNA | Nature [preview-nature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Aminoadenosine in RNA and DNA Structure

This technical guide provides a comprehensive overview of 2-aminoadenosine (also known as 2,6-diaminopurine (B158960), DAP), focusing on its structural implications for RNA and DNA. It covers its unique base-pairing properties, the resulting increase in duplex stability, detailed experimental protocols for its incorporation and analysis, and its applications in biotechnology and drug development.

Introduction to 2-Aminoadenosine (DAP)

2-Aminoadenosine is a purine (B94841) nucleoside, structurally similar to adenosine (B11128) but with an additional amino group at the C2 position of the purine ring.[1] This modification has profound effects on its base-pairing capabilities and the overall stability of nucleic acid duplexes. While adenine (B156593) (A) forms two hydrogen bonds with thymine (B56734) (T) in DNA and uracil (B121893) (U) in RNA, 2-aminoadenosine (DAP) can form three hydrogen bonds with these partners.[2] This analogue was first discovered in the DNA of the S-L2 cyanophage in 1977.[2]

The key structural difference between adenine and 2-aminoadenosine is the substitution of a hydrogen atom with an amino group at the 2-position. This allows for the formation of an additional hydrogen bond with the C2-carbonyl group of thymine or uracil, mimicking the stable G-C base pair which also features three hydrogen bonds.

Structural and Thermodynamic Impact on DNA and RNA

The incorporation of 2-aminoadenosine into oligonucleotides significantly influences the structure and stability of the resulting duplexes.

Enhanced Base Pairing and Duplex Stability

The primary advantage of substituting adenine with 2-aminoadenosine is the formation of a third hydrogen bond with its complementary base, thymine or uracil.[2] This enhanced interaction leads to a notable increase in the thermal stability of the DNA or RNA duplex. The melting temperature (T_m_) of a duplex containing a DAP-T pair is higher than that of an equivalent duplex with an A-T pair.[2][3] This stabilization is generally in the range of 1–4°C per modification, though the exact value is dependent on the sequence context.[2][4]

The increased stability is attributed to favorable enthalpic contributions from the additional hydrogen bond.[5] Thermodynamic studies have quantified the stabilizing effect of the 2-amino group, showing a significant increase in the free energy (ΔG°) of duplex formation.[5]

Conformational Effects

Despite the increased stability, the incorporation of 2-aminoadenosine does not significantly alter the overall conformation of nucleic acid duplexes.[2]

-

DNA-DNA Duplexes : NMR and circular dichroism studies have shown that DNA duplexes containing DAP adopt a standard B-form conformation.[2][6]

-

DNA-RNA Duplexes : A duplex formed between a DAP-modified DNA strand and a complementary RNA strand adopts the A-form conformation, which is typical for RNA duplexes.[2]

This structural conservation is crucial for its application in biological systems, as it ensures that the modified oligonucleotides can still be recognized by enzymes and other cellular machinery. For instance, the presence of the 2-amino group can influence the width of the minor groove, which is a key recognition site for many DNA-binding proteins and enzymes.[7]

Quantitative Data on Duplex Stabilization

The stabilizing effect of 2-aminoadenosine incorporation has been quantified through various biophysical studies. The following table summarizes key thermodynamic parameters.

| Modification Context | Duplex Type | ΔT_m_ per modification (°C) | ΔΔG° (kcal·mol⁻¹) | Reference |

| Single DAP-T pair | DNA/DNA | ~1–2 | 0.2–0.9 | [2][5] |

| Single DAP-U pair | DNA/RNA | ~3–4 | N/A | [4] |

| G•C vs I•C | DNA/DNA | N/A | 1.3–1.9 | [5] |

| D•T vs A•T | DNA/DNA | N/A | 0.2–0.9 | [5] |

Note: ΔT_m_ refers to the change in melting temperature compared to an equivalent duplex containing an A-T or A-U pair. ΔΔG° represents the difference in Gibbs free energy, indicating the additional stability conferred by the 2-amino group. I (Inosine) is used as an analogue for G without the 2-amino group.

Experimental Protocols

Synthesis of 2-Aminoadenosine-Containing Oligonucleotides

A common and efficient method for incorporating 2-aminoadenosine (DAP) into synthetic oligonucleotides involves a post-synthetic modification strategy using a 2-fluoro-6-aminopurine (2-F-A) phosphoramidite (B1245037) building block.[2][8] This approach avoids the need for protecting groups on the exocyclic amine at the 6-position, simplifying the synthesis process.[8]

Methodology:

-

Phosphoramidite Synthesis: Synthesize the 2-fluoro-6-aminopurine nucleoside and convert it into a phosphoramidite suitable for automated DNA/RNA synthesis. This can be done for various sugar backbones, including 2'-deoxy, 2'-O-methyl, 2'-fluoro, and ribo.[8]

-

Automated Oligonucleotide Synthesis: Incorporate the 2-F-A phosphoramidite into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

-

Post-Synthetic Conversion: Following solid-phase synthesis, treat the oligonucleotide with aqueous ammonia. The standard deprotection step (e.g., 5 hours at 60°C) cleaves the oligonucleotide from the solid support, removes protecting groups from the standard bases, and simultaneously substitutes the 2-fluoro group with an amino group to yield the final 2-aminoadenosine (DAP) residue.[2][8]

-

Purification: Purify the final DAP-containing oligonucleotide using standard techniques such as high-performance liquid chromatography (HPLC).

References

- 1. 2-Aminoadenosine | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Influence of 2-aminoadenosine, A', on the conformational behaviour of d(T-A'-T-A'). A one-dimensional proton NMR study at 300 MHz and 500 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The influence of the 2-amino group of guanine on DNA conformation. Uranyl and DNase I probing of inosine/diaminopurine substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Neuroprotective Potential of 2-Aminoadenosine: A Review of Current Evidence

A comprehensive analysis of existing research reveals a notable absence of direct evidence supporting the neuroprotective effects of 2-Aminoadenosine. Despite its structural similarity to adenosine (B11128), a well-established neuromodulator with neuroprotective properties, current scientific literature does not provide the specific data required to detail its efficacy or mechanism of action in protecting nerve cells.